

# Application of Dibutyl Phosphate-d18 in Food Safety Testing

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## Compound of Interest

Compound Name: *Dibutyl Phosphate-d18*

Cat. No.: *B12052155*

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## Abstract

This application note describes a validated analytical method for the determination of dibutyl phosphate (DBP) in various food matrices. Dibutyl phosphate is an organophosphate ester metabolite and a potential contaminant in food, migrating from food contact materials where it is used as a plasticizer. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). **Dibutyl Phosphate-d18** is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for routine monitoring of DBP in diverse food samples, aiding in the enforcement of food safety regulations.

## Introduction

Organophosphate esters (OPEs) are a class of compounds widely used as flame retardants and plasticizers in various consumer products, including food packaging materials.<sup>[1]</sup> The migration of these compounds and their metabolites, such as dibutyl phosphate (DBP), into food is a growing concern due to their potential adverse health effects, including endocrine disruption and neurotoxicity.<sup>[1]</sup> Therefore, sensitive and reliable analytical methods are crucial for the monitoring of DBP in foodstuffs to ensure consumer safety.

Isotope dilution mass spectrometry is a powerful technique for accurate quantification in complex matrices. By spiking the sample with a stable isotope-labeled version of the analyte, in

this case, **Dibutyl Phosphate-d18**, variations during sample preparation and analysis can be effectively compensated. This application note details a comprehensive workflow, from sample preparation to LC-MS/MS analysis, for the quantification of DBP in food.

## Experimental Protocol

### 1. Materials and Reagents

- Standards: Dibutyl Phosphate (DBP) and **Dibutyl Phosphate-d18** (DBP-d18) reference standards.
- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (FA).
- Salts and Sorbents: Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), sodium chloride (NaCl), primary secondary amine (PSA), and C18 sorbent.[\[2\]](#)[\[3\]](#)
- Food Samples: Various matrices such as milk, fish, and fruit jam.

### 2. Sample Preparation (Modified QuEChERS)

- Homogenization: Homogenize 10 g of the food sample. For dry samples like cereals, add an appropriate amount of water to rehydrate before homogenization.[\[4\]](#)
- Spiking: Add a known amount of **Dibutyl Phosphate-d18** internal standard solution to the homogenized sample.
- Extraction:
  - Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
  - Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of NaCl.[\[2\]](#)
  - Shake vigorously for 1 minute.
  - Centrifuge at 4000 rpm for 5 minutes.[\[2\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous  $\text{MgSO}_4$ , 50 mg of PSA, and 50 mg of C18.[2][3]
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 5 minutes.[2]
- Final Extract Preparation:
  - Take an aliquot of the cleaned extract and dilute it with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
  - Filter the extract through a 0.22  $\mu\text{m}$  syringe filter before injection.

### 3. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu\text{m}$ ).
- Mobile Phase:
  - A: 0.1% Formic acid in Water
  - B: 0.1% Formic acid in Acetonitrile
- Gradient Elution: A suitable gradient to separate DBP from matrix interferences.
- Injection Volume: 5  $\mu\text{L}$
- Mass Spectrometry: Electrospray ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) was used for quantification.

## Data Presentation

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), recovery, and precision in different food matrices. The use of **Dibutyl Phosphate-d18** as an internal standard significantly improved the accuracy and reproducibility of the results.

Table 1: MRM Transitions for DBP and DBP-d18

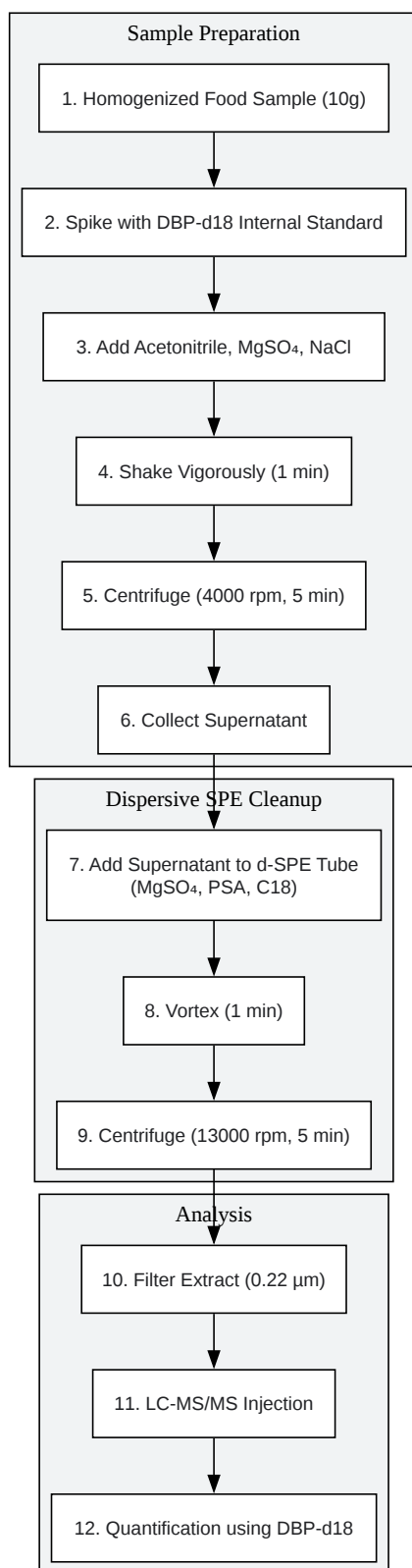
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Dibutyl Phosphate (DBP)	209.1	97.0	20
Dibutyl Phosphate-d18	227.2	97.0	20

Table 2: Method Performance in Various Food Matrices

Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	RSD (%)
Milk	0.5	1.5	98.5	4.2
Salmon	1.0	3.0	95.2	6.8
Strawberry Jam	0.8	2.5	102.1	5.5

## Visualization

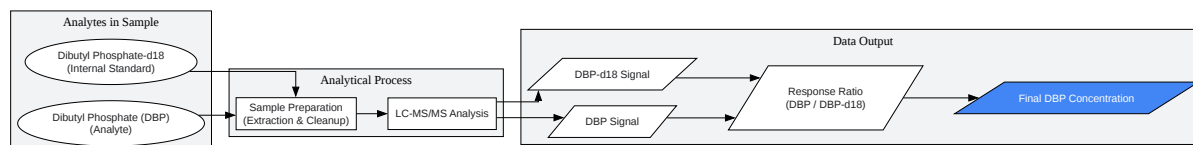
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Caption: Experimental workflow for DBP analysis.

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Caption: Isotope dilution quantification logic.

## Conclusion

The described method, utilizing a modified QuEChERS extraction and LC-MS/MS analysis with **Dibutyl Phosphate-d18** as an internal standard, provides a reliable and robust tool for the quantification of dibutyl phosphate in a variety of food matrices. The excellent recovery and precision demonstrate the effectiveness of this approach for routine food safety monitoring and regulatory compliance. The use of an isotope-labeled internal standard is critical for achieving accurate results in complex food samples.

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